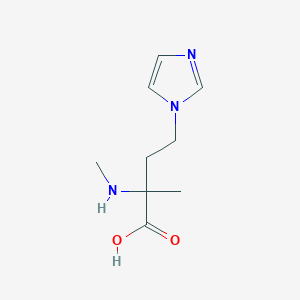![molecular formula C6H8F3NO2S B13474809 rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)
rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group and the presence of sulfur and nitrogen atoms within its bicyclic framework. The compound’s structure imparts significant strain, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
The synthesis of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione typically involves multiple steps, starting from simpler precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of the trifluoromethyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Des Réactions Chimiques
rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur or nitrogen-containing products.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the bicyclic ring, often using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the sulfur or nitrogen atoms or the trifluoromethyl group.
Applications De Recherche Scientifique
rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione has several scientific research applications:
Chemistry: The compound is used as a model system to study the effects of ring strain and the reactivity of bicyclic systems.
Biology: It serves as a probe to investigate the interactions of sulfur and nitrogen-containing compounds with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar compounds to rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione include other bicyclic systems with sulfur and nitrogen atoms, such as:
(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane: Similar in structure but lacks the lambda6-thia group.
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride: Contains an oxygen atom instead of sulfur, leading to different reactivity and properties. The uniqueness of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C6H8F3NO2S |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
(1R,5R)-1-(trifluoromethyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
InChI |
InChI=1S/C6H8F3NO2S/c7-6(8,9)5-2-10-1-4(5)13(11,12)3-5/h4,10H,1-3H2/t4-,5+/m0/s1 |
Clé InChI |
QRCWEBKFJYKMTG-CRCLSJGQSA-N |
SMILES isomérique |
C1[C@H]2[C@@](CN1)(CS2(=O)=O)C(F)(F)F |
SMILES canonique |
C1C2C(CN1)(CS2(=O)=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)
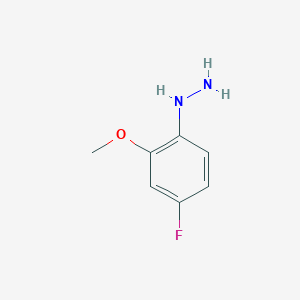
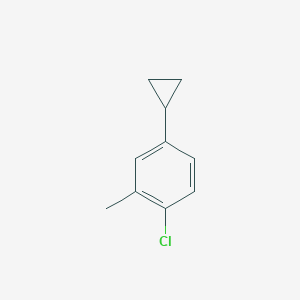

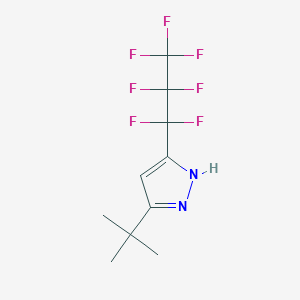
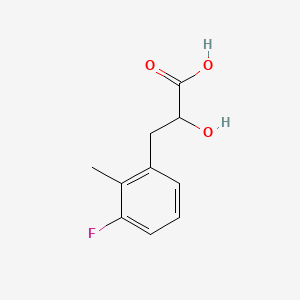
![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)
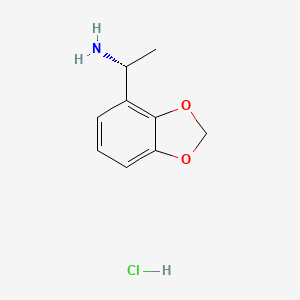
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)

![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)

